molecular formula C6H6O4 B14457585 3-hydroxy-5-(hydroxymethyl)-4H-pyran-4-one CAS No. 67485-70-5

3-hydroxy-5-(hydroxymethyl)-4H-pyran-4-one

Katalognummer: B14457585
CAS-Nummer: 67485-70-5
Molekulargewicht: 142.11 g/mol
InChI-Schlüssel: NHBDGROGUJAWGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-5-(hydroxymethyl)-4H-pyran-4-one is a chemical compound with a pyran ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(hydroxymethyl)-4H-pyran-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyridoxal derivatives, which undergo specific reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques and equipment to optimize the reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxy-5-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate the substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

3-hydroxy-5-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-hydroxy-5-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-hydroxy-5-(hydroxymethyl)-4H-pyran-4-one is unique due to its specific functional groups and chemical reactivity.

Eigenschaften

CAS-Nummer

67485-70-5

Molekularformel

C6H6O4

Molekulargewicht

142.11 g/mol

IUPAC-Name

3-hydroxy-5-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C6H6O4/c7-1-4-2-10-3-5(8)6(4)9/h2-3,7-8H,1H2

InChI-Schlüssel

NHBDGROGUJAWGI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)C(=CO1)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.